4-Amino-2-chloronicotinaldehyde 4-Amino-2-chloronicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 338452-92-9
VCID: VC2916858
InChI: InChI=1S/C6H5ClN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9)
SMILES: C1=CN=C(C(=C1N)C=O)Cl
Molecular Formula: C6H5ClN2O
Molecular Weight: 156.57 g/mol

4-Amino-2-chloronicotinaldehyde

CAS No.: 338452-92-9

Cat. No.: VC2916858

Molecular Formula: C6H5ClN2O

Molecular Weight: 156.57 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-chloronicotinaldehyde - 338452-92-9

Specification

CAS No. 338452-92-9
Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
IUPAC Name 4-amino-2-chloropyridine-3-carbaldehyde
Standard InChI InChI=1S/C6H5ClN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9)
Standard InChI Key TYTVKBHUNQMVRB-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1N)C=O)Cl
Canonical SMILES C1=CN=C(C(=C1N)C=O)Cl

Introduction

4-Amino-2-chloronicotinaldehyde is a chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.570 g/mol . It is a derivative of nicotinaldehyde, featuring an amino group and a chlorinated pyridine ring. This compound is of interest in organic chemistry due to its potential applications in medicinal synthesis and its unique chemical properties.

Synthesis of 4-Amino-2-chloronicotinaldehyde

The synthesis of 4-Amino-2-chloronicotinaldehyde involves several steps, as outlined in a recent patent application. The method begins with the reaction of 2-chloro-4-fluoropyridine with lithium diisopropylamide in an anaerobic environment, followed by the addition of dimethylformamide (DMF) to form 2-chloro-4-fluoropyridine-3-formaldehyde. This intermediate is then reacted with a mixture of 1,4-dioxane and ammonia water to produce the final product .

Synthesis Steps:

  • Initial Reaction: Mix 2-chloro-4-fluoropyridine with lithium diisopropylamide in tetrahydrofuran (THF) under anaerobic conditions.

  • Formylation: Add DMF to the reaction mixture to obtain 2-chloro-4-fluoropyridine-3-formaldehyde.

  • Amination: React the formaldehyde derivative with a mixture of 1,4-dioxane and ammonia water (volume ratio of 0.8-1.2:1) at room temperature for about 2 hours.

Biological and Chemical Applications

While specific biological activities of 4-Amino-2-chloronicotinaldehyde are not extensively documented, compounds with similar structures, such as 4-Amino-6-chloronicotinic acid, have shown potential antimicrobial and antiviral properties. The compound's role as a building block in organic synthesis makes it valuable for developing more complex molecules with potential pharmaceutical applications.

Comparison with Similar Compounds

A comparative analysis with related compounds like 4-Amino-6-chloronicotinic acid highlights the unique chemical and biological profiles of each compound. For instance, 4-Amino-6-chloronicotinic acid exhibits significant antihypertensive effects, whereas 4-Amino-2-chloronicotinaldehyde's biological activities are less documented.

Comparison Table:

CompoundAntimicrobial ActivityAntiviral ActivityAntihypertensive Activity
4-Amino-6-chloronicotinic acidModerateYesSignificant
4-Amino-2-chloronicotinaldehydeLowNoMinimal

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